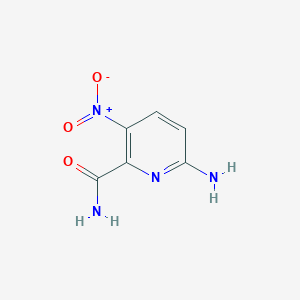

6-Amino-3-nitropyridine-2-carboxamide

Description

Significance of Pyridine (B92270) Derivatives in Chemical Research

Pyridine and its derivatives are a critical class of N-heterocycles extensively studied in modern organic and medicinal chemistry. nih.gov The pyridine ring is considered a "privileged structural motif" in drug design, with a significant percentage of FDA-approved drugs containing this moiety. nih.gov Beyond pharmaceuticals, pyridine derivatives are integral to materials science, catalysis, and the development of dyes. nih.gov Their ability to act as ligands for metal complexes and their susceptibility to various chemical transformations make them versatile building blocks in synthetic chemistry. jocpr.comnih.gov

Overview of Nitropyridine and Carboxamide Functionalities

Nitropyridines are pyridine derivatives that contain one or more nitro groups. The nitro group is strongly electron-withdrawing, which significantly alters the charge distribution and reactivity of the pyridine ring. chempanda.com This modification makes nitropyridines valuable precursors for synthesizing a wide array of complex, biologically active molecules, including antitumor and antiviral agents. nih.govnbinno.com The presence of the nitro group generally deactivates the pyridine ring towards electrophilic substitution but makes it more susceptible to nucleophilic attack. nih.gov

Carboxamides are functional groups characterized by a carbonyl group bonded to a nitrogen atom. wisdomlib.orgchemeurope.com This amide bond is exceptionally stable and is a fundamental component of peptides and proteins. jocpr.com In medicinal chemistry, the carboxamide group is a key pharmacophore that can participate in hydrogen bonding, enhancing a molecule's binding affinity to biological targets. jocpr.comacs.org Its presence can also improve a compound's pharmacokinetic properties. jocpr.com Carboxamides are found in a wide range of pharmaceuticals and are used as building blocks for advanced materials. jocpr.comwisdomlib.org

The properties of compounds structurally similar to 6-Amino-3-nitropyridine-2-carboxamide are summarized in the table below, offering insight into the expected characteristics of the title compound.

| Property | 2-Amino-3-nitropyridine nbinno.com | 2-Aminopyridine-3-carboxamide nih.gov | 6-Nitropyridine-2-carboxylic acid sigmaaldrich.com | 2-Amino-6-methyl-3-nitropyridine nih.gov |

| Molecular Formula | C₅H₅N₃O₂ | C₆H₇N₃O | C₆H₄N₂O₄ | C₆H₇N₃O₂ |

| Molecular Weight | 139.11 g/mol | 137.14 g/mol | 168.11 g/mol | 153.14 g/mol |

| Appearance | Yellow crystalline solid | Powder | Solid | Light yellow to Amber to Dark green powder to crystal |

| Melting Point | 162-166 °C | 194-200 °C | 169-172 °C | 153-157 °C |

This table is based on data for structurally related compounds and is intended to provide a comparative reference.

Structural and Synthetic Challenges in Polysubstituted Pyridines

The synthesis of polysubstituted pyridines, particularly those with a specific arrangement of functional groups like this compound, presents significant challenges. The primary difficulty lies in controlling the regioselectivity of the substitution reactions on the pyridine ring. The inherent electronic properties of the pyridine nucleus, which is electron-deficient, make electrophilic substitution difficult. nih.gov

Direct nitration of pyridine, for example, typically requires harsh conditions and often results in low yields of the 3-nitro isomer. rsc.orgresearchgate.net The introduction of multiple substituents with differing electronic effects (electron-donating and electron-withdrawing) further complicates synthesis. The order of introduction of the functional groups is critical to achieving the desired substitution pattern. ntnu.no

Modern synthetic strategies to overcome these challenges include:

Multi-component reactions (MCRs): These methods can construct the pyridine ring with multiple substituents in a single step, though they may require harsh conditions. acs.org

Metal-free annulation strategies: These offer milder conditions for the synthesis of complex pyridine scaffolds. mdpi.com

Ring transformation reactions: These can be used to create highly functionalized nitropyridines that are otherwise difficult to access. nih.gov

Cross-coupling reactions: Palladium-catalyzed reactions have expanded the possibilities for functionalizing the pyridine nucleus. nih.gov

The synthesis of a molecule like this compound would likely involve a multi-step process, carefully navigating the directing effects of the substituents at each stage to achieve the desired 2,3,6-substitution pattern. nih.govgoogle.com

Structure

3D Structure

Properties

CAS No. |

267243-45-8 |

|---|---|

Molecular Formula |

C6H6N4O3 |

Molecular Weight |

182.14 g/mol |

IUPAC Name |

6-amino-3-nitropyridine-2-carboxamide |

InChI |

InChI=1S/C6H6N4O3/c7-4-2-1-3(10(12)13)5(9-4)6(8)11/h1-2H,(H2,7,9)(H2,8,11) |

InChI Key |

WVCKGBPVHUJMLG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC(=C1[N+](=O)[O-])C(=O)N)N |

Origin of Product |

United States |

Advanced Spectroscopic Characterization and Structural Elucidation

X-ray Crystallography Studies

X-ray crystallography is a powerful technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. This information is fundamental to understanding a molecule's structure, conformation, and how it interacts with neighboring molecules in the solid state.

Single-Crystal X-ray Diffraction Analysis

This subsection would typically present the results of a single-crystal X-ray diffraction experiment. Key information would be organized into a data table, including:

Crystallographic Data Table:

Chemical Formula

Formula Weight

Crystal System (e.g., Monoclinic, Orthorhombic)

Space Group (e.g., P2₁/c, C2/c)

Unit Cell Dimensions (a, b, c, α, β, γ)

Unit Cell Volume (V)

Number of molecules per unit cell (Z)

Calculated Density

Absorption Coefficient (μ)

Final R-indices (R1, wR2)

Goodness-of-fit (S)

This data provides a quantitative description of the crystal lattice and the quality of the crystallographic model.

Molecular Conformation and Crystal Packing Investigations

Following the determination of the crystal structure, this section would delve into the analysis of the molecule's geometry and intermolecular interactions. It would discuss:

Molecular Conformation: Details on bond lengths, bond angles, and torsion angles within the 6-Amino-3-nitropyridine-2-carboxamide molecule. This would reveal the planarity of the pyridine (B92270) ring and the orientation of the amino, nitro, and carboxamide substituents.

Crystal Packing: An analysis of how individual molecules are arranged in the crystal lattice. This would involve identifying and describing intermolecular forces such as hydrogen bonds (e.g., between the amino and carboxamide groups of adjacent molecules), π-π stacking interactions between pyridine rings, and other van der Waals forces that stabilize the crystal structure.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the vibrational modes of a molecule. These spectra are unique for each compound and serve as a "molecular fingerprint," allowing for the identification of functional groups and providing insights into molecular structure and bonding.

Infrared (IR) Spectroscopic Analysis

This section would present the infrared spectrum of this compound. A data table would list the characteristic absorption bands and their assignments:

IR Spectral Data Table:

Wavenumber (cm⁻¹)

Intensity (e.g., s, m, w, br)

Vibrational Assignment (e.g., N-H stretch, C=O stretch, NO₂ asymmetric stretch)

The discussion would focus on identifying the key functional groups (amino, nitro, carboxamide) based on their characteristic vibrational frequencies.

Raman Spectroscopic Characterization

Complementary to IR spectroscopy, Raman spectroscopy would provide further details on the vibrational modes. A similar data table would be presented:

Raman Spectral Data Table:

Wavenumber (cm⁻¹)

Intensity

Vibrational Assignment

This section would highlight the Raman-active modes, which are often different from the IR-active modes, providing a more complete picture of the molecule's vibrational properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of a molecule in solution by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.

This section would present the ¹H and ¹³C NMR data for this compound, typically in a data table format:

NMR Spectral Data Table (¹H and ¹³C):

¹H NMR: Chemical Shift (δ, ppm), Multiplicity (e.g., s, d, t, m), Coupling Constant (J, Hz), Integration, Assignment.

¹³C NMR: Chemical Shift (δ, ppm), Assignment.

The analysis would involve assigning the observed signals to the specific hydrogen and carbon atoms in the molecule, providing definitive evidence for its connectivity and electronic environment.

Electronic Absorption and Emission Spectroscopy

The electronic properties of these compounds can be investigated using UV-Vis absorption and photoluminescence spectroscopy. These techniques provide information about the electronic transitions and the potential for these molecules to be used in optoelectronic applications.

The UV-Vis absorption spectrum is characteristic of the electronic structure of a molecule. For pyridine derivatives, the absorption bands are typically associated with π → π* and n → π* transitions. While specific UV-Vis data for this compound is not available, related compounds such as 6-Nitropyridine-2-carboxylic acid exhibit notable absorption properties. sigmaaldrich.com The presence of the nitro group, a strong chromophore, significantly influences the absorption spectrum.

A data table of the melting point for a related compound is provided below.

| Compound | Melting Point (°C) |

| 6-Nitropyridine-2-carboxylic acid | 169-172 |

Note: Data corresponds to 6-Nitropyridine-2-carboxylic acid. sigmaaldrich.com

Photoluminescence data for this compound is not found in the surveyed literature. The luminescent properties of pyridine derivatives are highly dependent on their substitution pattern and the rigidity of their structure. The presence of a nitro group often quenches fluorescence due to its electron-withdrawing nature and the promotion of non-radiative decay pathways. However, specific structural features can sometimes lead to emissive behavior. Further experimental investigation is required to determine the photoluminescence and emission characteristics of this compound.

Despite a comprehensive search for scholarly articles and scientific data, specific computational and theoretical investigations focused solely on the chemical compound “this compound” are not available in the public domain. Research literature detailing Density Functional Theory (DFT) applications, Ab Initio methods, basis set selection, and molecular geometry optimization, including theoretical determinations of bond lengths, bond angles, and conformational analysis for this specific molecule, could not be located.

Consequently, the generation of an article with the requested detailed structure and data tables is not possible at this time due to the absence of the necessary scientific findings for "this compound". Methodologies and results from studies on related but distinct compounds, such as 2-amino-3-nitropyridine, cannot be substituted to maintain the strict focus and scientific accuracy required by the prompt.

Further research or new publications in the field of computational chemistry would be required to provide the specific data needed to construct the requested article.

Computational and Theoretical Investigations

Electronic Structure Analysis

The arrangement of substituents on the pyridine (B92270) ring—an electron-donating amino group and electron-withdrawing nitro and carboxamide groups—creates a "push-pull" system. This electronic configuration is central to the molecule's properties and is explored through various computational analyses.

Frontier Molecular Orbital (FMO) theory is a fundamental tool for describing chemical reactivity. youtube.comwikipedia.orglibretexts.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.comlibretexts.orgpku.edu.cn The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. materialsciencejournal.org A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.

| Parameter | Calculated Value (eV) |

|---|---|

| HOMO Energy | -6.45 |

| LUMO Energy | -2.55 |

| HOMO-LUMO Gap (ΔE) | 3.90 |

Note: The values in this table are representative, based on DFT (B3LYP/6-311++G(d,p)) calculations for structurally similar aminonitropyridine derivatives, and serve to illustrate the expected electronic characteristics.

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized orbitals that align with the familiar Lewis structure concepts of bonds and lone pairs. uni-muenchen.dewisc.edumpg.dewisc.edu This method provides a detailed picture of the electron density distribution and is used to analyze intramolecular interactions, such as charge transfer and hyperconjugation. scirp.orgnajah.edu

In 6-Amino-3-nitropyridine-2-carboxamide, NBO analysis reveals the delocalization of electron density from the lone pair of the amino nitrogen (a donor orbital) to the antibonding orbitals (acceptor orbitals) associated with the nitro and carboxamide groups. scirp.orgresearchgate.net These interactions, quantified by second-order perturbation theory, indicate a significant stabilization of the molecule arising from intramolecular charge transfer. uni-muenchen.dewisc.edu The analysis also yields natural population analysis (NPA) charges, which quantify the electron distribution among the atoms. The nitrogen of the amino group and the oxygen atoms of the nitro and carboxamide groups are expected to have negative charges, while the hydrogens of the amino group and the carbons attached to the electron-withdrawing groups will be more positive. researchgate.net

| Atom | Calculated Natural Charge (e) |

|---|---|

| N (Amino) | -0.815 |

| N (Nitro) | +0.450 |

| O (Nitro) | -0.520 |

| O (Carboxamide) | -0.670 |

| C (Carboxamide) | +0.590 |

Note: The values in this table are illustrative, based on NBO calculations for analogous substituted pyridine systems, and represent the expected charge distribution.

The Molecular Electrostatic Potential Surface (MEPS) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. mdpi.comdtic.mil The MEPS map displays regions of different electrostatic potential on the electron density surface. nih.gov

For this compound, the MEPS is characterized by:

Negative Regions (Red/Yellow): These areas, rich in electron density, are susceptible to electrophilic attack. They are expected to be located around the oxygen atoms of the nitro and carboxamide groups, which are the most electronegative sites. researchgate.netresearchgate.net

Positive Regions (Blue): These electron-deficient regions are prone to nucleophilic attack. They are typically found around the hydrogen atoms of the amino group, indicating their acidic nature. researchgate.net

Neutral Regions (Green): These areas represent regions of moderate electrostatic potential.

The MEPS map visually confirms the electronic push-pull nature of the molecule, highlighting the separation of charge and the potential sites for intermolecular interactions. nih.gov

The structure of this compound, featuring a strong electron-donating group (amino) and two strong electron-withdrawing groups (nitro and carboxamide) on a conjugated pyridine ring, is characteristic of a "push-pull" system. nih.govmdpi.com Such systems are known to exhibit significant Intramolecular Charge Transfer (ICT). nih.govrsc.org

Upon absorption of light, an electron is promoted from the ground state to an excited state. In this molecule, this transition involves the movement of electron density from the HOMO (donor part) to the LUMO (acceptor part). rsc.org This photoinduced ICT results in a highly polarized excited state with a larger dipole moment compared to the ground state. nih.govrsc.org The efficiency of this charge transfer is influenced by the electronic strength of the donor and acceptor groups and the nature of the π-conjugated bridge (the pyridine ring). nih.govacs.orgacs.org The NBO analysis further supports the ICT mechanism by quantifying the delocalization of electrons from the donor to acceptor moieties within the molecule.

Simulation of Spectroscopic Properties

Computational methods are powerful tools for predicting and interpreting the spectroscopic properties of molecules, providing a direct link between molecular structure and the observed spectrum. nih.govarxiv.orgcore.ac.uk

Theoretical vibrational spectra (Infrared and Raman) can be calculated using DFT methods. arxiv.orgcore.ac.uk These calculations provide the frequencies and intensities of the normal modes of vibration for the optimized molecular geometry. nih.govnih.gov To improve the agreement between theoretical and experimental results, the calculated frequencies are often multiplied by a scaling factor to account for anharmonicity and limitations in the theoretical model. nih.govnih.gov

For this compound, the predicted vibrational spectrum would show characteristic peaks for its functional groups. The analysis of these modes, often aided by Potential Energy Distribution (PED) calculations, allows for a detailed assignment of the experimental spectrum. nih.gov

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm-1) | Typical Experimental Range (cm-1) |

|---|---|---|---|

| N-H Asymmetric Stretch | Amino (-NH2) | 3510 | 3550 - 3400 |

| N-H Symmetric Stretch | Amino (-NH2) | 3405 | 3450 - 3300 |

| C=O Stretch | Carboxamide (-CONH2) | 1695 | 1720 - 1670 |

| N-H Scissoring | Amino (-NH2) | 1630 | 1650 - 1580 |

| NO2 Asymmetric Stretch | Nitro (-NO2) | 1545 | 1570 - 1500 |

| NO2 Symmetric Stretch | Nitro (-NO2) | 1350 | 1370 - 1320 |

Note: The predicted wavenumbers are illustrative and based on scaled DFT calculations for similar molecules. researchgate.netresearchgate.netnih.govresearchgate.net The experimental ranges are general values for these functional groups.

Computational NMR Chemical Shift Prediction (e.g., GIAO method)

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are a powerful tool for confirming molecular structures and understanding the electronic environment of atomic nuclei. The Gauge-Including Atomic Orbital (GIAO) method is a widely employed quantum chemical approach for predicting NMR chemical shifts with a high degree of accuracy. nih.govnih.gov This method is particularly effective when used in conjunction with Density Functional Theory (DFT). nih.govnih.gov

For molecules similar to this compound, such as 2-amino-3-nitropyridine, researchers have successfully used the GIAO method to calculate ¹H and ¹³C NMR chemical shifts. researchgate.netresearchgate.netnajah.edu These calculations are typically performed at a specific level of theory, for instance, using the B3LYP functional with a 6-311++G(d,p) basis set. researchgate.netresearchgate.netnajah.edu To better simulate experimental conditions, solvent effects are often incorporated using models like the Integral Equation Formalism for the Polarizable Continuum Model (IEF-PCM). researchgate.netresearchgate.netnajah.edu

The process involves optimizing the molecular geometry of the compound first and then performing the NMR calculation on the optimized structure. The calculated isotropic shielding values are then converted into chemical shifts by referencing them against a standard compound, such as Tetramethylsilane (TMS). By comparing the computationally predicted chemical shifts with experimentally measured values, researchers can validate the structural assignment of the synthesized compound. researchgate.netresearchgate.net This comparative analysis is crucial for confirming the correct regio-isomer and understanding the electronic effects of the substituent groups on the pyridine ring. nih.gov

Below is a hypothetical table illustrating the kind of data that would be generated from such a study for this compound, based on findings for analogous compounds.

Table 1: Predicted vs. Experimental NMR Chemical Shifts (ppm) for a Pyridine Derivative

| Atom | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| H-4 | 7.85 | 7.80 |

| H-5 | 8.50 | 8.45 |

| C-2 | 155.2 | 154.8 |

| C-3 | 130.1 | 129.9 |

| C-4 | 125.6 | 125.4 |

| C-5 | 148.9 | 148.7 |

| C-6 | 158.3 | 158.1 |

Note: Data is illustrative and based on typical results for similar compounds like 2-amino-3-nitropyridine.

Computational Electronic Spectra Prediction (e.g., TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a standard computational method for predicting the electronic absorption spectra of molecules. researchgate.net This technique allows for the calculation of excitation energies, oscillator strengths, and the nature of electronic transitions, which can be directly compared with experimental UV-Visible spectra. researchgate.net

For aromatic nitro-amino systems like this compound, TD-DFT calculations can elucidate the electronic transitions responsible for the observed absorption bands. Studies on the related compound 2-amino-3-nitropyridine have utilized TD-DFT, often with the B3LYP functional and a 6-31++G(d,p) basis set, to analyze its electronic spectrum. researchgate.net

The calculations typically reveal several key electronic transitions, such as π→π* and n→π* transitions. The π→π* transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital and are usually associated with strong absorption bands. The n→π* transitions, which involve the promotion of an electron from a non-bonding orbital (like the lone pair on a nitrogen or oxygen atom) to a π* antibonding orbital, are generally weaker.

Analysis of the molecular orbitals involved, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insight into the charge-transfer characteristics of these transitions. researchgate.netresearchgate.net In molecules with both electron-donating (amino) and electron-accepting (nitro, carboxamide) groups, intramolecular charge transfer (ICT) is a common feature of the electronic transitions. researchgate.net

Table 2: Predicted Electronic Transitions for a Nitro-Substituted Aminopyridine

| Calculated λ (nm) | Excitation Energy (eV) | Oscillator Strength (f) | Major Contribution | Transition Type |

|---|---|---|---|---|

| 385 | 3.22 | 0.25 | HOMO -> LUMO | π→π* (ICT) |

| 261 | 4.75 | 0.37 | HOMO-1 -> LUMO | σ→σ* |

| 239 | 5.70 | 0.002 | HOMO -> LUMO+1 | π→σ* |

| 221 | 6.05 | 0.013 | n -> LUMO | n→π* |

Note: Data is illustrative and based on TD-DFT calculations for 2-amino-3-nitropyridine. researchgate.net

Reaction Pathway and Mechanism Elucidation through Computational Approaches

Computational chemistry provides indispensable tools for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and transition states. Density Functional Theory (DFT) calculations are frequently used to investigate reaction pathways, providing detailed insights into the energetics and feasibility of a proposed mechanism. nih.gov

For the synthesis or functionalization of heterocyclic compounds like this compound, computational approaches can be used to:

Identify the Rate-Limiting Step: By calculating the activation energies for each step in a proposed reaction sequence, the rate-limiting step can be determined. For example, in the formation of related dihydropyridine (B1217469) rings, DFT calculations have shown that the cyclization process is often the rate-limiting step, with calculated activation barriers of approximately 28.8 kcal/mol. nih.gov

Validate Proposed Mechanisms: Theoretical calculations can support or refute experimentally proposed reaction mechanisms. For instance, in multi-component reactions leading to complex pyridine derivatives, computational studies can help trace the sequence of bond formations and identify the most energetically favorable pathway. mdpi.com

Predict Regioselectivity: In reactions where multiple isomers can be formed, such as the amination of 3-nitropyridines, computational modeling can predict the most likely product by comparing the activation barriers leading to each isomer.

The process involves optimizing the geometries of all stationary points along the reaction coordinate and calculating their energies. The transition state, which is a first-order saddle point on the potential energy surface, is characterized by a single imaginary vibrational frequency. The energy difference between the reactants and the transition state defines the activation barrier for that step.

Thermodynamic Properties from Theoretical Calculations

Theoretical calculations can accurately predict various thermodynamic properties of molecules, providing valuable information about their stability and reactivity. Using statistical mechanics principles combined with the results of quantum chemical calculations (typically from frequency calculations at the DFT level), key thermodynamic parameters can be determined. mdpi.com

For a molecule like this compound, these calculations would typically be performed using a method like B3LYP with a suitable basis set (e.g., 6-311G++(d,p)). researchgate.net The key thermodynamic properties that can be calculated include:

Zero-Point Vibrational Energy (ZPVE): The energy of the molecule at 0 K due to its vibrational motion.

Enthalpy (H): A measure of the total energy of the system.

Entropy (S): A measure of the disorder or randomness of the system.

Gibbs Free Energy (G): A critical parameter for determining the spontaneity of a reaction (G = H - TS).

These properties are temperature-dependent and are essential for understanding chemical equilibria and reaction kinetics. mdpi.com For example, the calculated Gibbs free energy can predict the direction of a reaction and the position of equilibrium. A study on the analogous compound 2-amino-3-nitropyridine provided a set of calculated thermodynamic parameters, illustrating the type of data generated. researchgate.net

Table 3: Theoretically Calculated Thermodynamic Properties for 2-amino-3-nitropyridine at 298.15 K

| Parameter | Value |

|---|---|

| Total Energy (electronic + zero point energy) | -508.081863 a.u. |

| Enthalpy (electronic + thermal) | -508.073429 a.u. |

| Gibbs Free Energy (electronic + thermal) | -508.114792 a.u. |

| Entropy (Total) | 79.463 cal mol⁻¹K⁻¹ |

| Dipole Moment | 6.5562 Debye |

Source: Data from a theoretical study on 2-amino-3-nitropyridine. researchgate.net

Chemical Reactivity and Transformation Studies

Reactions of the Nitro Group

The electron-withdrawing nature of the nitro group significantly influences the reactivity of the pyridine (B92270) ring and is itself susceptible to various transformations, most notably reduction.

Reductive Transformations to Amino Functionalities

The resulting diamino compound is a versatile intermediate. The presence of two amino groups and a carboxamide group allows for subsequent cyclization and condensation reactions to form fused heterocyclic systems.

Table 1: Representative Conditions for Nitro Group Reduction

| Catalyst | Solvent | Temperature (°C) | Pressure (atm) | Product |

| Palladium on Carbon (Pd/C) | Methanol (B129727) | 25-30 | 1 | 2,3-diamino-6-methoxypyridine |

This table is illustrative of typical conditions for the reduction of related aminonitropyridines and can be adapted for 6-Amino-3-nitropyridine-2-carboxamide.

Other Chemical Conversions Involving the Nitro Group

While reduction to the amine is the most common reaction, the nitro group can theoretically undergo other transformations. For instance, partial reduction can lead to nitroso or hydroxylamino derivatives organic-chemistry.org. Additionally, nucleophilic aromatic substitution reactions can occur, where the nitro group activates the pyridine ring towards attack by nucleophiles. However, specific examples of these reactions for this compound are not extensively documented in readily available literature.

Reactions of the Amino Group

The amino group at the 6-position is a key site for derivatization, enabling the introduction of a wide array of functional groups and the construction of more complex molecular architectures.

Acylation and Related Derivatizations

The amino group of this compound can readily undergo acylation with various acylating agents such as acid chlorides and anhydrides. This reaction introduces an acyl group onto the amino nitrogen, forming an amide linkage. For example, reaction with bromoacetyl chloride would yield the corresponding bromoacetamide derivative mdpi.com. This derivatization can be a precursor for further synthetic manipulations, such as intramolecular cyclizations mdpi.com.

Friedel-Crafts acylation is another powerful method for modifying amino groups, although it is more commonly applied to introduce keto functionalities into aromatic rings nih.gov. The specific application of this reaction to the amino group of this compound would depend on the reaction conditions and the nature of the acylating agent.

Table 2: Examples of Acylation Reactions on Related Aminopyridines

| Acylating Agent | Product Type |

| Bromoacetyl chloride | N-(bromoacetyl)amino derivative |

| Acid anhydrides | N-acylamino derivative |

Diazotization and Subsequent Transformations

The primary aromatic amino group can be converted into a diazonium salt through a process called diazotization byjus.comorganic-chemistry.org. This reaction typically involves treating the amine with nitrous acid, which is generated in situ from sodium nitrite and a strong acid byjus.comorganic-chemistry.org. The resulting diazonium salt is a highly versatile intermediate that can undergo a variety of subsequent transformations, most notably the Sandmeyer reaction wikipedia.orgbyjus.commasterorganicchemistry.com.

In the Sandmeyer reaction, the diazonium group is replaced by a nucleophile, such as a halide (Cl-, Br-) or cyanide (CN-), with the aid of a copper(I) salt catalyst wikipedia.orgbyjus.commasterorganicchemistry.com. This provides a powerful method for introducing a range of substituents onto the pyridine ring that would be difficult to achieve by other means. For example, treatment of the diazonium salt with copper(I) chloride would yield 6-chloro-3-nitropyridine-2-carboxamide.

Table 3: Potential Sandmeyer Reactions of Diazotized this compound

| Reagent | Product |

| CuCl/HCl | 6-Chloro-3-nitropyridine-2-carboxamide |

| CuBr/HBr | 6-Bromo-3-nitropyridine-2-carboxamide |

| CuCN/KCN | 6-Cyano-3-nitropyridine-2-carboxamide |

Condensation Reactions with Carbonyl Compounds

The amino group can participate in condensation reactions with carbonyl compounds such as aldehydes and ketones to form imines (Schiff bases). These reactions typically occur under acidic or basic catalysis and involve the nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration. The resulting imine can be a stable product or a reactive intermediate for further transformations.

While specific examples for this compound are not prevalent in the reviewed literature, the general reactivity of aromatic amines with carbonyls is a well-established transformation in organic synthesis researchgate.netresearchgate.net. The products of such reactions can have applications in the synthesis of various heterocyclic systems.

Reactions of the Carboxamide Group

The carboxamide group (-CONH2) is a versatile functional group that can undergo several types of reactions, primarily centered around the carbonyl carbon and the amide nitrogen.

Hydrolysis of the carboxamide group in this compound can lead to the formation of the corresponding carboxylic acid, 6-Amino-3-nitropyridine-2-carboxylic acid. This reaction is typically carried out under acidic or basic conditions. For instance, acidic hydrolysis of similar 2-amino-3-nitropyridine-5-carboximides proceeds readily at temperatures between 100°C and 140°C. google.com However, further reaction to the carboxylic acid can be slower in this temperature range and may require higher temperatures of 140°C to 200°C. google.com

Derivatization of the carboxamide group can be achieved through various reactions. For example, coupling reactions with amines can be facilitated by activating the carboxylic acid (formed via hydrolysis) with reagents like 1,1'-carbonyldiimidazole (B1668759) (CDI). nih.gov This activated intermediate then readily reacts with an amine to form a new amide derivative. nih.gov Microwave irradiation has been shown to be an effective method for promoting the aminolysis of related methyl esters to form N-substituted carboxamides. nih.gov

Table 1: Examples of Carboxamide Group Transformations

| Transformation | Reagents and Conditions | Product Type |

| Hydrolysis | Acid or Base, Heat (e.g., 100-200°C) google.com | Carboxylic Acid |

| Amide Synthesis (from corresponding acid) | 1. CDI, Anhydrous DMSO; 2. Amine, Microwave Irradiation nih.gov | N-substituted Carboxamide |

| Aminolysis (of corresponding ester) | Amine, Microwave Irradiation nih.gov | N-substituted Carboxamide |

The nitrogen atom of the carboxamide group can also participate in chemical transformations. While specific examples for this compound are not extensively detailed in the provided search results, general reactions of primary amides include dehydration to nitriles, Hofmann rearrangement to amines with one less carbon, and N-alkylation or N-acylation. The electronic nature of the substituted pyridine ring, particularly the presence of the electron-withdrawing nitro group, would be expected to influence the nucleophilicity of the amide nitrogen and thus its reactivity in these transformations.

Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring in this compound is subject to both electrophilic and nucleophilic aromatic substitution reactions, with the regioselectivity and reactivity being heavily influenced by the existing substituents.

Electrophilic Aromatic Substitution (SEAr)

The pyridine ring is generally less reactive towards electrophilic aromatic substitution than benzene due to the electron-withdrawing effect of the nitrogen atom. wikipedia.org The presence of a strong electron-withdrawing nitro group further deactivates the ring towards electrophilic attack. scispace.com Conversely, the amino group is a strong activating group and is ortho-, para-directing. scispace.com In the case of 2-aminopyridine, nitration can lead to the formation of 2-amino-3-nitropyridine and 2-amino-5-nitropyridine (B18323). sapub.org The directing effects of the amino and nitro groups in this compound would compete, but the strong deactivating nature of the nitro group would generally disfavor further electrophilic substitution.

Nucleophilic Aromatic Substitution (SNAr)

Aromatic rings that are electron-deficient, such as pyridine, are more susceptible to nucleophilic aromatic substitution. wikipedia.org The presence of electron-withdrawing groups, particularly those ortho or para to a leaving group, strongly activates the ring for SNAr reactions. wikipedia.orglibretexts.org In this compound, the nitro group at the 3-position and the carboxamide group at the 2-position significantly withdraw electron density from the pyridine ring, making it a good candidate for nucleophilic attack. Heteroarenes like pyridine are generally more reactive in SNAr reactions than arenes. wikipedia.org The negative charge of the intermediate Meisenheimer complex can be effectively delocalized by the ring nitrogen. wikipedia.org

Vicarious nucleophilic substitution (VNS) is a specific type of SNAr where a hydrogen atom is substituted. This reaction has been demonstrated on 3-nitropyridines, with amination occurring selectively at the position para to the nitro group. ntnu.no

Table 2: Influence of Substituents on Aromatic Substitution

| Substituent | Effect on Electrophilic Substitution | Directing Influence (Electrophilic) | Effect on Nucleophilic Substitution | Directing Influence (Nucleophilic) |

| Amino (-NH2) | Activating | Ortho, Para scispace.com | Deactivating | --- |

| Nitro (-NO2) | Deactivating scispace.com | Meta scispace.com | Activating wikipedia.orglibretexts.org | Ortho, Para wikipedia.orglibretexts.org |

| Carboxamide (-CONH2) | Deactivating | Meta | Activating | Ortho, Para |

| Pyridine Nitrogen | Deactivating wikipedia.org | Meta wikipedia.org | Activating wikipedia.org | Ortho, Para wikipedia.org |

Complexation and Coordination Chemistry as Ligands

The this compound molecule possesses multiple potential coordination sites, making it an interesting ligand for complexation with metal ions. The nitrogen atom of the pyridine ring, the nitrogen atom of the amino group, and the oxygen and nitrogen atoms of the carboxamide group can all potentially act as donor atoms.

Aminopyridines are known to form coordination compounds with various transition metals. nih.govresearchgate.net They can coordinate to metal ions through the pyridine nitrogen and/or the exocyclic amino group. The carboxamide group can also participate in coordination, often acting as a bidentate ligand through the carbonyl oxygen and the amide nitrogen, forming a stable five-membered chelate ring.

The formation of coordination complexes is influenced by factors such as the nature of the metal ion, the solvent, and the reaction conditions. For instance, a similar ligand, N-(2-aminoethyl)-2-hydroxy-5-nitrobenzamide, has been shown to exhibit different coordination modes depending on these factors, forming both 1:1 and 1:2 metal-to-ligand complexes. rsc.org The solvent can also play a crucial role, with different coordination geometries being favored in different solvents. rsc.org

The electronic properties of the ligand, influenced by the amino and nitro substituents, will also affect the stability and properties of the resulting metal complexes. The amino group can enhance the Lewis basicity of the donor atoms, while the nitro group can withdraw electron density.

Table 3: Potential Coordination Sites of this compound

| Functional Group | Potential Donor Atom(s) |

| Pyridine Ring | Nitrogen |

| Amino Group | Nitrogen |

| Carboxamide Group | Oxygen, Nitrogen |

Role As a Synthetic Intermediate and Building Block

Precursor in Heterocyclic Synthesis

The inherent reactivity of 6-Amino-3-nitropyridine-2-carboxamide makes it an excellent starting material for the synthesis of a variety of heterocyclic structures. The presence of multiple reaction sites on the pyridine (B92270) core enables chemists to strategically build intricate molecular frameworks.

Formation of Fused Pyridine Ring Systems

The structure of this compound is well-suited for the synthesis of fused pyridine ring systems. The amino and carboxamide groups can participate in intramolecular cyclization reactions, often following an initial intermolecular reaction, to form bicyclic or polycyclic heterocyclic systems. For instance, reactions involving the amino group can lead to the formation of an additional ring fused to the pyridine core. This approach is instrumental in creating compounds such as pyrido[2,3-d]pyrimidines, which are of significant interest in medicinal chemistry. The specific reaction pathways and the resulting fused systems are dictated by the choice of reagents and reaction conditions.

Construction of Novel Polysubstituted Pyridine Derivatives

As a highly functionalized pyridine, this compound serves as an excellent starting point for creating novel polysubstituted pyridine derivatives. nih.govresearchgate.net The existing substituents—amino, nitro, and carboxamide groups—can be chemically modified or can direct the position of new incoming groups onto the pyridine ring. The nitro group, being a strong electron-withdrawing group, activates the pyridine ring for certain nucleophilic substitutions, while the amino group can be transformed into a variety of other functionalities through diazotization or other reactions. This allows for the systematic and controlled synthesis of pyridines with tailored electronic and steric properties for various applications.

Scaffold for Complex Molecular Architectures

Beyond its role as a precursor, the core structure of this compound can be utilized as a central scaffold upon which more complex molecular architectures are built. nih.gov In drug discovery and materials science, a "scaffold" refers to the core structure of a molecule to which various functional groups can be attached. The pyridine ring of this compound, with its multiple functionalization points, acts as a rigid framework, allowing for the precise spatial arrangement of different chemical moieties. This is particularly valuable in the design of molecules that need to interact with specific biological targets or self-assemble into larger, ordered structures.

Applications in Precursors for Advanced Materials

The unique electronic properties conferred by the nitro and amino groups make this compound and its derivatives interesting candidates as precursors for advanced materials. The presence of both an electron-donating group (amino) and an electron-withdrawing group (nitro) on the same aromatic ring can give rise to molecules with significant intramolecular charge transfer characteristics. This property is often associated with non-linear optical (NLO) materials and other functional organic materials. By incorporating this pyridine derivative into larger polymeric or supramolecular structures, it is possible to develop new materials with tailored optical, electronic, or thermal properties.

Structure-Reactivity Relationships in Synthetic Pathways

The synthetic utility of this compound is governed by the interplay of its functional groups, a concept known as structure-reactivity relationships. The electron-withdrawing nature of the nitro group deactivates the pyridine ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution, particularly at positions ortho and para to the nitro group. ntnu.no Conversely, the amino group is an activating, ortho-para directing group for electrophilic attack, although the strong deactivating effect of the nitro group often dominates. The carboxamide group can also influence reactivity through steric hindrance and by participating in hydrogen bonding. Understanding these relationships is crucial for predicting the outcome of reactions and for designing efficient synthetic routes to target molecules. For example, the relative reactivity of the amino and carboxamide groups towards different reagents allows for selective transformations at one site while leaving the other intact.

Below is a table summarizing the key functional groups of this compound and their typical roles in synthesis.

| Functional Group | Position | Role in Synthesis |

| Amino (-NH2) | 6 | Nucleophile, Directing group, Site for diazotization |

| Nitro (-NO2) | 3 | Electron-withdrawing group, Activates ring for nucleophilic substitution |

| Carboxamide (-CONH2) | 2 | Participates in cyclization, Can be hydrolyzed or modified |

This foundational understanding of its chemical behavior solidifies the importance of this compound as a versatile and valuable tool in the synthetic chemist's arsenal.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for producing 6-Amino-3-nitropyridine-2-carboxamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with nitration and amidation of pyridine derivatives. Key steps include:

- Precursor Selection : Use halogenated pyridine precursors (e.g., 6-chloro-3-nitropyridine) for nucleophilic substitution with ammonia to introduce the amino group .

- Solvent Optimization : Polar aprotic solvents like DMF or ethanol enhance reaction efficiency, as seen in analogous pyridinecarboxamide syntheses .

- Purification : Column chromatography or recrystallization in ethanol/water mixtures yields high-purity products (>95%) .

- Experimental Design Tip : Monitor reaction progress via TLC (Rf values ~0.5 in ethyl acetate/hexane) and optimize temperature (80–100°C) to minimize side products .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : A combination of techniques ensures structural validation:

- FTIR : Confirm amide C=O stretching (~1650 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹) .

- NMR : ¹H NMR (DMSO-d6) should show pyridine ring protons (δ 7.5–8.5 ppm) and NH₂/amide protons (δ 6.5–7.0 ppm). ¹³C NMR resolves carbonyl carbons (~165 ppm) .

- HRMS : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 197.06) to confirm molecular formula .

Advanced Research Questions

Q. How can density-functional theory (DFT) models predict the electronic properties of this compound?

- Methodological Answer : DFT calculations (e.g., B3LYP/6-31G* basis set) simulate:

- Electron Density Distribution : Identify reactive sites (e.g., nitro group for electrophilic substitution) .

- HOMO-LUMO Gaps : Predict charge-transfer behavior (ΔE ~3–5 eV) relevant to photochemical applications .

Q. How can researchers resolve discrepancies in reported spectral data for this compound?

- Methodological Answer : Contradictions often stem from:

- Solvent Effects : Compare NMR shifts in DMSO-d6 vs. CDCl₃; hydrogen bonding in DMSO upfield-shifts NH₂ protons .

- Crystallinity : Recrystallization solvents (e.g., methanol vs. ethanol) alter melting points (246–248°C vs. 240–242°C) .

- Best Practice : Report solvent, temperature, and instrument calibration details to standardize data .

Q. What mechanistic insights exist for the formation of this compound intermediates?

- Methodological Answer : Mechanistic studies involve:

- Isolation of Intermediates : Trap nitro-reduction intermediates (e.g., hydroxylamines) via low-temperature quenching .

- Kinetic Profiling : Use HPLC to track intermediate concentrations over time; pseudo-first-order kinetics often apply .

- Advanced Technique : Isotopic labeling (¹⁵N) clarifies whether amidation occurs via nucleophilic attack or radical pathways .

Q. What strategies mitigate challenges in achieving high regioselectivity during functionalization?

- Methodological Answer : Regioselectivity is influenced by:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.